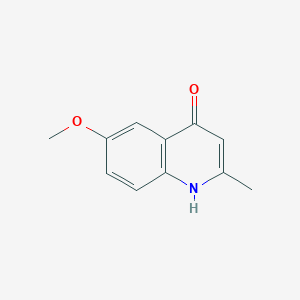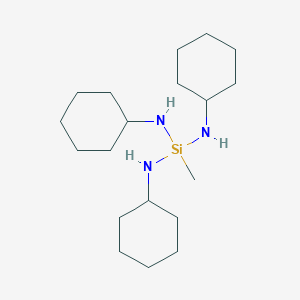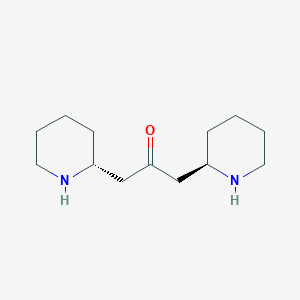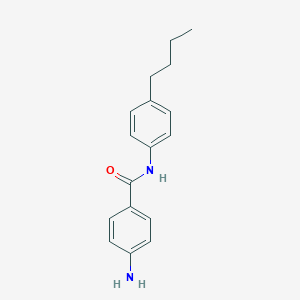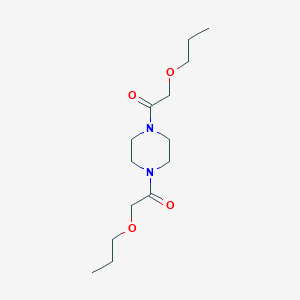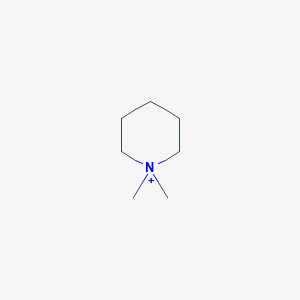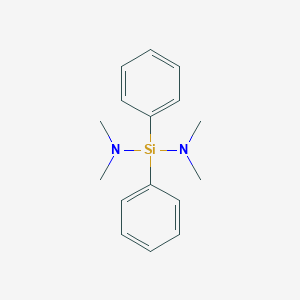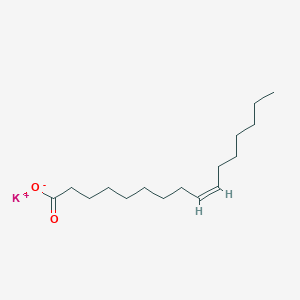
trans-2-Pentene
Overview
Description
trans-2-Pentene: is an unsaturated hydrocarbon with the molecular formula C5H10 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound exists as a colorless liquid at room temperature and has a distinct, slightly sweet odor. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart.
Mechanism of Action
Target of Action
Trans-2-Pentene, also known as (E)-2-Pentene , is a type of alkene, which are hydrocarbons that contain a carbon-carbon double bond . The primary targets of this compound are other chemical compounds and molecules that it interacts with during chemical reactions .
Mode of Action
This compound can undergo various chemical reactions due to the presence of the carbon-carbon double bond . One such reaction is the addition of carbenes to alkenes, resulting in the formation of cyclopropane structures . This reaction involves the interaction of this compound with a carbene or carbenoid, leading to the formation of a substituted cyclopropane .
Biochemical Pathways
The addition of carbenes to alkenes, such as this compound, is a key step in the synthesis of cyclopropane structures . These structures are present in numerous biological compounds and are highly reactive due to their strained nature . The formation of cyclopropane structures can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Pharmacokinetics
As a small, non-polar molecule, it is likely to have good bioavailability and can easily cross biological membranes .
Result of Action
The primary result of this compound’s action is the formation of cyclopropane structures through the addition of carbenes to the alkene . This can lead to the synthesis of complex organic molecules, including various biological compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of cyclopropane structures from this compound is a reaction that can be affected by temperature and the presence of other reactants . Additionally, this compound is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential , indicating that its action can also be influenced by light exposure.
Biochemical Analysis
Biochemical Properties
It is known to be a reactive species in biochemical reactions, particularly in terms of its photochemical consumption .
Molecular Mechanism
It is known to participate in photochemical reactions, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 2-Bromopentane: One common method to synthesize trans-2-Pentene is through the dehydrohalogenation of 2-Bromopentane using a strong base such as potassium hydroxide in ethanol. The reaction proceeds via an E2 elimination mechanism, resulting in the formation of the double bond.
Dehydration of 2-Pentanol: Another method involves the dehydration of 2-Pentanol using an acid catalyst like sulfuric acid. The reaction conditions typically involve heating the alcohol with the acid, leading to the elimination of water and formation of the alkene.
Industrial Production Methods:
Catalytic Cracking: In the petrochemical industry, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst at high temperatures.
Steam Cracking: Another industrial method is steam cracking, where hydrocarbons are heated in the presence of steam to produce alkenes, including this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Pentene can undergo oxidation reactions. For example, it can be oxidized to form epoxides using peroxycarboxylic acids like meta-chloroperoxybenzoic acid.
Hydrogenation: The compound can be hydrogenated to form pentane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalides. For instance, the reaction with bromine results in the formation of 2,3-dibromopentane.
Hydration: The addition of water to this compound in the presence of an acid catalyst like sulfuric acid leads to the formation of 2-Pentanol.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids, typically in an organic solvent.
Hydrogenation: Hydrogen gas with a metal catalyst under pressure.
Halogenation: Halogens like bromine or chlorine in an inert solvent.
Hydration: Water with an acid catalyst under heating.
Major Products:
Oxidation: Epoxides.
Hydrogenation: Pentane.
Halogenation: Dihalides such as 2,3-dibromopentane.
Hydration: 2-Pentanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2-Pentene is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It serves as a model compound for studying the mechanisms of various organic reactions, including addition and elimination reactions.
Biology and Medicine:
Biochemical Studies: this compound is used in biochemical studies to understand the behavior of alkenes in biological systems.
Pharmaceuticals: It is a precursor in the synthesis of certain pharmaceutical compounds.
Industry:
Polymer Production: this compound is used in the production of polymers and copolymers, which are essential in the manufacture of plastics and resins.
Fuel Additives: It is also used as an additive in fuels to improve combustion efficiency.
Comparison with Similar Compounds
cis-2-Pentene: The cis isomer of 2-Pentene, where the hydrogen atoms are on the same side of the double bond.
1-Pentene: An isomer with the double bond at the first carbon atom.
3-Pentene: An isomer with the double bond at the third carbon atom.
Comparison:
Boiling Points: trans-2-Pentene has a higher boiling point compared to cis-2-Pentene due to its more linear structure, which allows for better packing and stronger intermolecular forces.
Reactivity: The reactivity of this compound in addition reactions is similar to that of its cis isomer, but the steric hindrance is different, affecting the reaction rates.
Physical Properties: this compound is a liquid at room temperature, while smaller alkenes like ethene and propene are gases.
Properties
IUPAC Name |
(E)-pent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | 2-PENTENE, (E)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891268 | |
| Record name | (2E)-2-Pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline] | |
| Record name | 2-PENTENE, (E)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-2-Pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
36.3 °C | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
| Record name | 2-PENTENE, (E)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.4 (Air= 1) | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C | |
| Record name | trans-2-Pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
646-04-8, 109-68-2, 58718-78-8, 68956-55-8 | |
| Record name | 2-PENTENE, (E)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18049 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-2-Pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058718788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C5-unsatd. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentene, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-pent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO1SJQ98H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-140.2 °C | |
| Record name | TRANS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-2-Pentene?
A1: this compound has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.
Q2: What spectroscopic data is available for identifying this compound?
A2: this compound can be characterized using infrared (IR) spectroscopy. Studies have investigated the low-frequency vibrations of rotational isomers, providing insights into the stable conformations of this compound. [ [] ] You can find more information on the specific IR bands and their assignments in the cited research.
Q3: How can I distinguish between cis-2-Pentene and this compound using spectroscopic methods?
A3: Nuclear magnetic resonance (NMR) spectroscopy can differentiate between cis and trans isomers. Specifically, 1H NMR spectra show characteristic differences in chemical shifts and coupling constants (J values) for the protons attached to the double bond and adjacent carbons. For example, one study found that the 2,3-butanesultones, formed from the reaction of sulfur trioxide-dioxane with cis- and trans-2-butene, displayed distinct 1H NMR signals: 1.5(q), 4.7–5.1 (m), JAB 7.9, JBC 8.0, JCD 6.0 Hz for the cis isomer and 1.5(q), 4.2–4.6(m), JAB 6.8, JBC 5.4, JCD 6.8 Hz for the trans isomer. [ [] ]
Q4: What is the reactivity of this compound in electrophilic addition reactions?
A4: this compound readily undergoes electrophilic addition reactions, a characteristic reaction of alkenes. For instance, it reacts with the sulfur trioxide-dioxane complex to form 2,3-pentanesultones in a stereospecific manner. [ [] ]
Q5: How does the reactivity of this compound compare to its cis isomer?
A5: While both isomers participate in electrophilic addition reactions, their reactivity can differ. Studies on the epoxidation of various alkenes, including cis- and this compound, by dimethyldioxirane revealed the influence of steric factors on reaction rates, with cis-alkenes generally exhibiting higher reactivity than their trans counterparts. [ [] ] In the context of catalytic hydrogenation, cis-2-pentene displays unique behavior compared to its isomers when mixed with ethanol and a heavy metal catalyst. [ [] ]
Q6: Can this compound be hydrogenated, and if so, what catalysts are effective?
A6: Yes, this compound can be hydrogenated to form n-pentane. Several catalysts have been investigated for this reaction, including:
- Tris(triphenylphosphine)rhodium halides: These catalysts promote hydrogenation of this compound to n-pentane, along with some isomerization to cis-2-pentene and 1-pentene. The relative rates of isomerization and hydrogenation depend on the specific halogen ligand (chloride, bromide, or iodide) present in the complex. [ [] ]
- Copper oxide-based catalysts: These catalysts, particularly CuO-ZnO-ZrO2-Al2O3 and CuO-ZnO-Al2O3, have been explored for the vapor-phase hydrogenation of C5 olefin mixtures, including this compound. These catalysts achieved high conversion rates (98-99%) to n-pentane at temperatures around 180 °C and pressures of 1.2-1.5 MPa. [ [] ]
Q7: How does this compound behave in the presence of radicals?
A7: this compound can participate in radical reactions. Studies have investigated its thermal reaction at high temperatures (470-535 °C), where it decomposes primarily into methane and 1,3-butadiene. The formation of various other products, including trans- and cis-2-butenes, ethane, and 1-pentene, suggests a complex free radical chain mechanism. Notably, the isomerization of this compound to cis-2-pentene and its dehydrogenation are thought to involve both molecular and free radical pathways. [ [] ]
Q8: What are the products formed when this compound reacts with oxygen atoms?
A8: The reaction of ground state oxygen atoms with this compound has been studied in the temperature range of 200-370 K. The reaction follows a temperature-dependent rate constant, described by the equation k = A′ Tn exp(− E′a/RT). For this compound, the specific values are A′ = (0.6 ± 0.8) · 10−14 cm3 s−1, n = 1.14 ± 0.06, and E′a = − 4.3 ± 0.5 kJ mol−1. This reaction provides valuable information for understanding the atmospheric chemistry of this compound. [ [] ]
Q9: What happens when this compound is exposed to ozone?
A9: The ozonolysis of this compound is an important atmospheric reaction. Kinetic studies have determined the temperature-dependent rate constants for this reaction, contributing to our understanding of this compound's fate in the atmosphere. [ [] ] Further research using mass spectrometry has identified stable products of this reaction, including aldehydes, ketones, and Criegee intermediates, providing insights into the reaction mechanism. [ [] ]
Q10: Can this compound be used in polymerization reactions?
A10: Yes, this compound can be polymerized using specific catalysts like nickel(II) α-diimine complexes activated with methylaluminoxane (MAO). This polymerization is highly selective for the trans isomer, with cis-2-pentene showing no reactivity under the same conditions. Analysis of the resulting polymers reveals a complex microstructure arising from chain-walking mechanisms during polymerization. [ [] ]
Q11: How does this compound interact with excited state molecules?
A11: this compound can quench excited state molecules like biacetyl (3Au) through collisional deactivation. This quenching process has been investigated using laser-induced time-resolved phosphorescence, providing insights into the energy transfer mechanisms between excited state biacetyl and this compound. [ [] ] The quenching rate constants for various olefins, including this compound, have been determined, which are crucial for understanding their roles in atmospheric chemistry and photochemical reactions. [ [] ]
Q12: Can this compound be isomerized by light?
A12: Yes, this compound can undergo photoisomerization in the presence of certain metal complexes. For instance, irradiation of a mixture of this compound and iron pentacarbonyl (Fe(CO)5) with an infrared laser leads to the formation of isomeric mixtures of 1-pentene and cis- and trans-2-pentenes. The isomerization occurs through a multi-step process involving the absorption of infrared radiation by Fe(CO)5, followed by collisional energy transfer to the pentene molecules and subsequent isomerization reactions. [ [] ] Similar photocatalytic isomerization has been observed with other metal complexes, like ruthenium(II)-olefin complexes. [ [] ]
Q13: Does the combustion of this compound contribute to air pollution?
A14: Like other hydrocarbons, the combustion of this compound can contribute to air pollution. Studies have identified this compound as one of the main volatile organic compounds (VOCs) emitted from biomass burning, a significant source of air pollution globally. The ozone formation potential (OFP) of this compound has been analyzed, indicating its contribution to the formation of ground-level ozone, a harmful air pollutant. [ [] ]
Q14: What is the environmental fate of this compound?
A15: In the atmosphere, this compound undergoes degradation primarily through reactions with hydroxyl radicals, ozone, and nitrate radicals. Its atmospheric lifetime and degradation products depend on various factors, including temperature, sunlight intensity, and the presence of other atmospheric constituents. [ [] ]
Q15: Have there been any computational studies on the interactions of this compound with other molecules?
A16: Yes, computational chemistry methods have been employed to study the interactions of this compound with various molecules. For instance, density functional theory (DFT) calculations have been used to investigate the binding of this compound with ethylated pillar[5]arene macrocycles. These studies provide insights into the strength and nature of noncovalent interactions, such as CH---π, H-H, and O---H interactions, governing the host-guest complexation process. [ [] ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


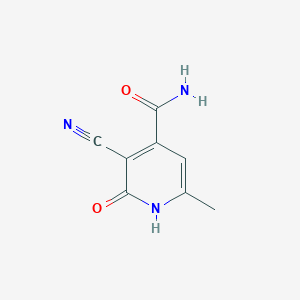
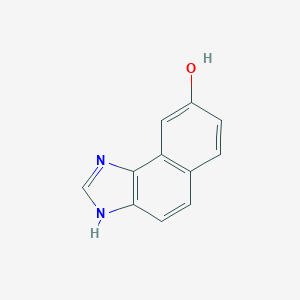
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
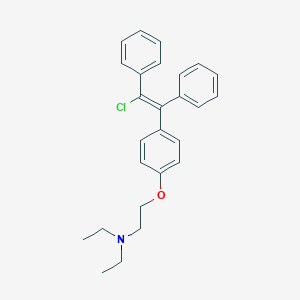
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol](/img/structure/B94540.png)
